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Compound of Interest

Compound Name: 2-Nitroamino-2-imidazoline

Cat. No.: B121679

Abstract

These application notes provide a detailed protocol for the structural confirmation of 2-
Nitroamino-2-imidazoline using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to
the limited availability of published experimental NMR data for this compound, this document
presents predicted *H and 3C NMR chemical shifts. The provided methodologies cover sample
preparation, data acquisition, and spectral interpretation, offering a comprehensive guide for
researchers, scientists, and drug development professionals.

Introduction

2-Nitroamino-2-imidazoline (CAS 5465-96-3), also known as 2-(Nitroimino)imidazolidine, is a
heterocyclic compound with potential applications in pharmaceutical and materials science.[1]
[2] Its molecular formula is CsHeN4O2 and it has a molecular weight of 130.11 g/mol .[1][2]
Accurate structural confirmation is a critical step in its synthesis and application. NMR
spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of
organic molecules in solution.[3][4] This document outlines the application of 1H and 3C NMR
spectroscopy for the structural verification of 2-Nitroamino-2-imidazoline.

Predicted NMR Spectral Data

Note: The following NMR data are predicted based on computational models and analysis of
structurally similar compounds. Experimental values may vary.
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The structure of 2-Nitroamino-2-imidazoline with atom numbering is shown below:

1 13
Predicted *H Predicted **C
Atom Number Chemical Shift Chemical Shift  Multiplicity Integration
(ppm) (ppm)
Cc2 - ~158.5 - -
C4,C5 ~3.85 ~45.2 S 4H
N1-H, N3-H ~7.5 (broad) - brs 2H
N-H (nitroamine)  ~9.0 (broad) - brs 1H

Experimental Protocols
Sample Preparation

e Solvent Selection: 2-Nitroamino-2-imidazoline is soluble in DMSO-ds and DMF.[5] DMSO-
de is @ common choice for NMR analysis of polar compounds.

o Sample Concentration: Dissolve 5-10 mg of the purified 2-Nitroamino-2-imidazoline
sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Sample Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR
tube to remove any particulate matter.

» Degassing (Optional): For high-resolution experiments, particularly for observing NH protons,
it may be beneficial to degas the sample by bubbling an inert gas (e.g., argon) through the
solution for several minutes.

NMR Data Acquisition

e Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion and resolution.
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* H NMR Acquisition Parameters:

o Pulse Sequence: Standard single-pulse sequence.

[¢]

Spectral Width: 12-15 ppm.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

o

Number of Scans: 16-64, depending on the sample concentration.
o Temperature: 298 K.
e 13C NMR Acquisition Parameters:

o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Spectral Width: 200-220 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

[e]

o

Temperature: 298 K.
e 2D NMR Experiments (Optional but Recommended):
o COSY (Correlation Spectroscopy): To establish *H-*H spin-spin coupling networks.
o HSQC (Heteronuclear Single Quantum Coherence): To identify direct *H-13C correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range *H-13C
correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and
confirming connectivity.
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Data Processing and Interpretation

o Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz
for *H and 1-2 Hz for 3C) to the Free Induction Decay (FID) and perform a Fourier transform.

e Phase Correction: Manually or automatically phase the resulting spectrum to obtain pure
absorption lineshapes.

o Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

o Chemical Shift Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00
ppm.

 Integration: Integrate the signals in the *H NMR spectrum to determine the relative number of
protons.

o Multiplicity Analysis: Analyze the splitting patterns (singlet, doublet, triplet, etc.) in the 1H
NMR spectrum to deduce information about neighboring protons.

e Spectral Assignment:
o H NMR:

» The singlet at approximately 3.85 ppm is assigned to the four equivalent methylene
protons (H4 and H5) of the imidazoline ring.

» The broad singlets at higher chemical shifts are attributed to the exchangeable NH
protons. The downfield shift is expected due to the electron-withdrawing effect of the
nitro group and their acidic nature.

o 13C NMR:

» The signal around 45.2 ppm is assigned to the two equivalent methylene carbons (C4
and C5).

» The downfield signal at approximately 158.5 ppm is characteristic of a guanidinium-type
carbon (C2) bonded to three nitrogen atoms.
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o 2D NMR:

» An HSQC experiment would show a correlation between the proton signal at ~3.85 ppm
and the carbon signal at ~45.2 ppm.

» An HMBC experiment would reveal correlations between the NH protons and the C2,
C4, and C5 carbons, and between the methylene protons and the C2 carbon,
confirming the overall structure.

Visualizations

Sample Preparation
weamio 2 idizo -
. . P . Add TMS as Filter into
2-Nitroamino-2-imidazoline .
in DMSO-d6 internal standard NMR tube

Acquire 2D NMR Spectra
(COSY, HSQC, HMBC)

Data Processing & Interpretation

Fourier Transform, Chemical Shift Referencing
Phase & Baseline Correction and Integration

Acquire 1H NMR Spectrum [<—

Spectral Assignment and
Structural Confirmation

Acquire 13C NMR Spectrum }—»

Click to download full resolution via product page

Caption: Experimental workflow for NMR-based structural confirmation.
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Structural Features of 2-Nitroamino-2-imidazoline

Proposed Structure
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Caption: Logical relationship between structure and predicted NMR signals.

Conclusion

NMR spectroscopy is an indispensable tool for the structural confirmation of 2-Nitroamino-2-
imidazoline. By following the detailed protocols for sample preparation, data acquisition, and
interpretation outlined in these application notes, researchers can confidently verify the
chemical structure of this compound. The use of one- and two-dimensional NMR techniques
allows for a complete assignment of all proton and carbon signals, ensuring the identity and
purity of the synthesized molecule. Although the provided spectral data is predictive, it serves
as a robust guide for interpreting experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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